phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the thioether group, and the imidazole ring. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition . The sulfur atom in the thioether group could act as a nucleophile in certain reactions. The imidazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions.Scientific Research Applications
Synthesis and Characterization
- A study explored the synthesis and characterization of oligobenzimidazoles, including similar compounds, investigating their electrochemical, electrical, optical, thermal, and rectification properties. These compounds were synthesized through oxidative polycondensation and characterized using spectroscopic techniques, revealing their potential in electronic and optical applications (Anand & Muthusamy, 2018).
- Another research focused on the solvent-free microwave-assisted synthesis of substituted phenyl methanones, assessing their antimicrobial activity. These compounds were synthesized under both conventional and microwave irradiation conditions, and their structures were elucidated using spectroscopic methods (Ashok et al., 2017).
Application in Corrosion Inhibition
- Imidazole-based molecules, including derivatives of phenyl methanones, were examined for their effectiveness in inhibiting corrosion of carbon steel in an acidic medium. The study combined experimental and molecular modeling approaches to highlight the correlation between molecular properties and corrosion inhibition efficiency (Costa et al., 2021).
Optical and Thermal Properties
- Research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, achieved through a one-pot, three-component condensation process, revealed significant optical properties. These compounds demonstrated absorption and fluorescence spectra with remarkable Stokes' shift range, indicating their potential use as low-cost emitters in luminescent materials (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Evaluation
- A series of derivatives were synthesized and screened for their antimicrobial and antimycobacterial activities. Some compounds demonstrated potent activity comparable to standard drugs, highlighting their potential as leads for developing new antimicrobial agents (Narasimhan et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” would depend on the exact configuration and properties of the molecule.
Mode of Action
The mode of action would involve the compound’s interaction with its targets, potentially leading to changes in cellular processes. For example, some indole derivatives (a structure present in the compound) have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and physical properties. For example, the presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .
Properties
IUPAC Name |
phenyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKYBYONQBRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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